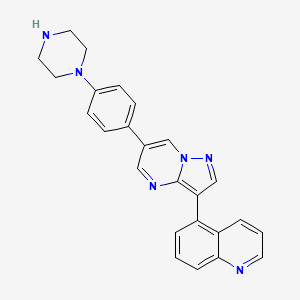
LDN-212854
Overview
Description
LDN-212854 is a potent and selective inhibitor of bone morphogenetic protein type I receptor kinases. It is particularly effective in inhibiting activin receptor-like kinase 2 (IC50: 1.3 nM) and activin receptor-like kinase 1 (IC50: 2.40 nM) . This compound is used in the research of fibrodysplasia ossificans progressiva and various cancers, including hepatocellular carcinoma .
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It is likely that it interacts with its targets (potentially cdks) by binding to their active sites, thereby inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targeting of cdks, it can be inferred that the compound may affect cell cycle regulation pathways, leading to downstream effects such as cell cycle arrest or apoptosis .
Result of Action
If the compound does indeed inhibit cdks, it could potentially lead to cell cycle arrest or apoptosis, thereby exerting anti-cancer effects .
Biochemical Analysis
Biochemical Properties
The compound 5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline has been identified as a strategic compound for optical applications due to several key characteristics . It has tunable photophysical properties, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors
Molecular Mechanism
It is known that electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities
Preparation Methods
The synthesis of LDN-212854 involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the quinoline core.
Functionalization: The core structure is then functionalized by introducing various substituents at specific positions.
Final assembly: The final step involves the coupling of the functionalized core with other necessary components to form this compound.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
LDN-212854 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LDN-212854 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of bone morphogenetic protein type I receptor kinases.
Biology: It is used to investigate the role of bone morphogenetic protein signaling in various biological processes.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for diseases like fibrodysplasia ossificans progressiva and hepatocellular carcinoma.
Industry: It is used in the development of new drugs targeting bone morphogenetic protein signaling pathways
Comparison with Similar Compounds
LDN-212854 is often compared with other bone morphogenetic protein inhibitors, such as LDN-193189 and LDN-214117. While all these compounds inhibit bone morphogenetic protein type I receptor kinases, this compound is unique in its higher selectivity for activin receptor-like kinase 2 and activin receptor-like kinase 1. This selectivity makes it a more potent inhibitor in certain biological contexts .
Similar Compounds
LDN-193189: Another potent inhibitor of bone morphogenetic protein type I receptor kinases, but with different selectivity profiles.
LDN-214117: A compound with similar inhibitory effects but different pharmacokinetic properties.
Properties
IUPAC Name |
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDGBGOVJPEFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432597-26-6 | |
| Record name | 1432597-26-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


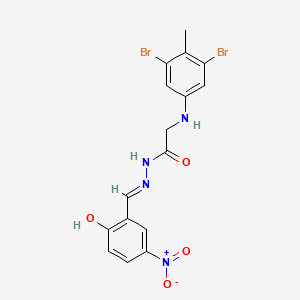
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

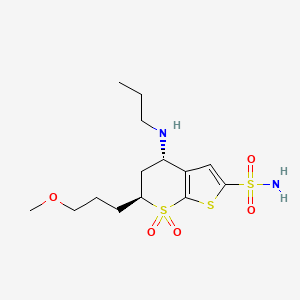
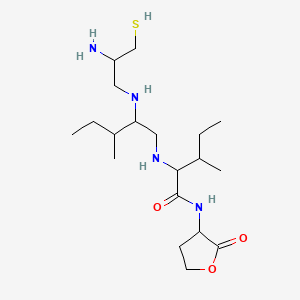
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
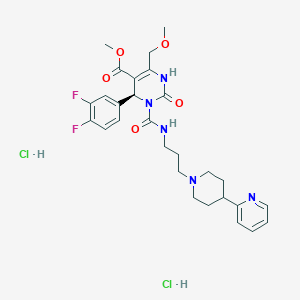
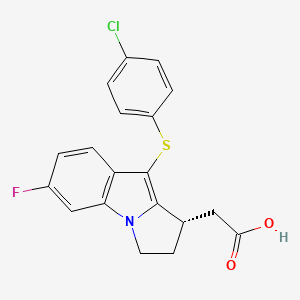
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-ethylsulfanyl-1,2-dihydropyridine-3-carboxylate](/img/structure/B608435.png)
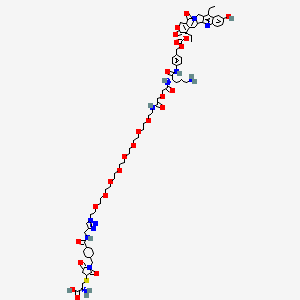
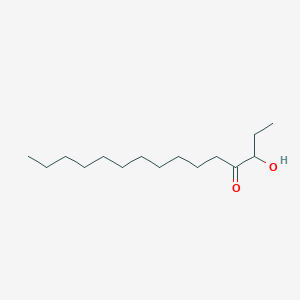
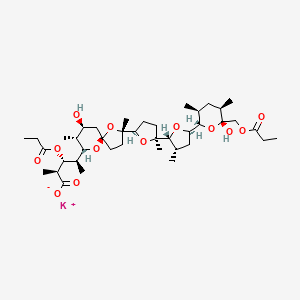
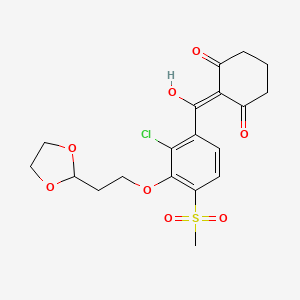
![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)
